5,6-Dimethyl-1,2,4-triazine-3-thiol

CAS No.: 7274-58-0

Cat. No.: VC3921248

Molecular Formula: C5H7N3S

Molecular Weight: 141.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7274-58-0 |

|---|---|

| Molecular Formula | C5H7N3S |

| Molecular Weight | 141.2 g/mol |

| IUPAC Name | 5,6-dimethyl-2H-1,2,4-triazine-3-thione |

| Standard InChI | InChI=1S/C5H7N3S/c1-3-4(2)7-8-5(9)6-3/h1-2H3,(H,6,8,9) |

| Standard InChI Key | LVLZPNSPPJPGQM-UHFFFAOYSA-N |

| SMILES | CC1=NC(=S)NN=C1C |

| Canonical SMILES | CC1=NC(=S)NN=C1C |

Introduction

Chemical Identity and Nomenclature

Structural Characteristics

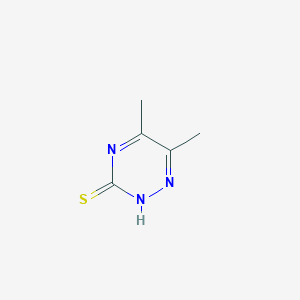

5,6-Dimethyl-1,2,4-triazine-3-thiol belongs to the 1,2,4-triazine family, a class of nitrogen-containing heterocycles. The compound’s core structure features a six-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 4. Methyl substituents at positions 5 and 6 introduce steric and electronic modifications, while the thiol group at position 3 enhances its reactivity toward metal ions . The IUPAC name for this compound is 5,6-dimethyl-2H-1,2,4-triazine-3-thione, reflecting its tautomeric equilibrium between the thiol and thione forms .

Table 1: Key Physicochemical Properties

Synonyms and Registry Identifiers

The compound is cataloged under multiple synonyms, including 5,6-dimethyl-1,2,4-triazine-3-thiol, NSC-154209, and SCHEMBL10404474. Additional identifiers include the DSSTox Substance ID (DTXSID60398632) and Wikidata entry (Q82200726) . Its InChIKey (LVLZPNSPPJPGQM-UHFFFAOYSA-N) facilitates digital database searches and computational modeling .

Synthesis and Characterization

Synthetic Routes

While explicit protocols for synthesizing 5,6-dimethyl-1,2,4-triazine-3-thiol are scarce in open literature, analogous triazine-thiol derivatives are typically prepared via cyclocondensation reactions. For example, 5,6-diphenyl-1,2,4-triazine-3-thiol is synthesized by reacting phenylglyoxal with thiosemicarbazide under acidic conditions . Adapting this method, the dimethyl variant could theoretically be synthesized using methylglyoxal and thiosemicarbazide, followed by purification via recrystallization.

Spectroscopic Characterization

Structural elucidation of related triazine-thiol compounds employs techniques such as:

-

FTIR Spectroscopy: The thiol group exhibits a characteristic S-H stretch near 2550 cm⁻¹, while C=N stretches in the triazine ring appear between 1600–1500 cm⁻¹ .

-

NMR Spectroscopy: ¹H NMR spectra of methyl-substituted triazines typically show singlet peaks for methyl protons at δ 2.3–2.6 ppm .

-

X-ray Diffraction (XRD): Single-crystal XRD analysis of the silver(I) complex [Ag(3ADMT)(NO₃)]ₙ (3ADMT = 3-amino-5,6-dimethyl-1,2,4-triazine) revealed a distorted tetrahedral geometry around the metal center, underscoring the ligand’s coordinative versatility .

Coordination Chemistry and Material Science Applications

Metal Complex Formation

The thiol/thione group in 5,6-dimethyl-1,2,4-triazine-3-thiol enables coordination to transition metals. A notable example is the silver(I) complex [Ag(3ADMT)(NO₃)]ₙ, where the triazine derivative acts as a bridging ligand via its nitrogen atoms . The resulting coordination polymer exhibits a tetrahedral AgN₂O₂ geometry, highlighting potential applications in catalysis or semiconductor materials .

Table 2: Selected Metal Complexes of Triazine-Thiol Derivatives

Hirshfeld Surface Analysis

Hirshfeld surface analysis of [Ag(3ADMT)(NO₃)]ₙ quantified intermolecular interactions, revealing that H···H (46.7%), O···H (22.1%), and N···H (15.3%) contacts dominate the crystal packing . Such analyses inform the design of supramolecular architectures using triazine-thiol ligands.

5,6-Diphenyl-1,2,4-triazine-3-thiol derivatives exhibit dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in inflammatory pathways. Compound 6k from this series demonstrated IC₅₀ values of 0.82 µM (COX-2) and 1.12 µM (5-LOX), outperforming reference drugs like celecoxib . These findings suggest that methyl-substituted analogs like 5,6-dimethyl-1,2,4-triazine-3-thiol warrant evaluation in similar assays.

Antitumor Activity

Chalcone derivatives incorporating 1,2,4-triazine-thiol moieties have shown cytotoxicity against MGC-803 (gastric cancer) and PC-3 (prostate cancer) cell lines, with IC₅₀ values as low as 7.59 µM . The methyl groups in 5,6-dimethyl-1,2,4-triazine-3-thiol may enhance membrane permeability compared to bulkier phenyl substituents, potentially improving bioavailability.

Physicochemical Stability and Reactivity

Thermal Stability

Thermogravimetric analysis (TGA) of [Ag(3ADMT)(NO₃)]ₙ indicated decomposition onset at 210°C, suggesting moderate thermal stability for the ligand itself .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume